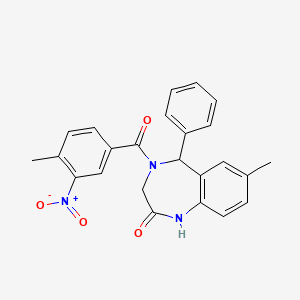

![molecular formula C24H20FNO5S B2833269 1-[(2-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one CAS No. 872199-14-9](/img/structure/B2833269.png)

1-[(2-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[(2-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one” appears to be a complex organic molecule. It contains a quinolinone core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The quinolinone core is substituted with various functional groups including a methoxy group, a sulfonyl group, and a fluorophenylmethyl group.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinolinone core, followed by various substitution reactions to introduce the different functional groups. The exact synthetic route would depend on the available starting materials and the desired yield and purity.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (quinolinone and phenyl groups) would contribute to the compound’s stability. The electronegative atoms (oxygen in the methoxy and sulfonyl groups, and fluorine in the fluorophenyl group) would create regions of high electron density, which could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The methoxy groups might undergo substitution reactions under certain conditions. The sulfonyl group could potentially be reduced to a sulfide or oxidized to a sulfate. The fluorophenyl group might participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and polar functional groups could affect its solubility, melting point, boiling point, and other properties.Scientific Research Applications

Antitumor Agents Development

A compound structurally related to the query, part of the 2-phenylquinolin-4-ones family, has been investigated for its anticancer properties. It showed significant inhibitory activity against tumor cell lines, with some analogs selectively inhibiting cancer cells. These compounds interact with cellular mechanisms such as the insulin-like growth factor-1 receptor (IGF-1R) tyrosine autophosphorylation, suggesting potential as anticancer drug candidates (Chou et al., 2010).

Fluorescent Probes for Biological Applications

Research on fluorescent probes utilizing a structure closely related to the query compound has demonstrated the development of sensitive methods for detecting biological and chemical agents. These probes offer quick response times and satisfactory selectivity, suitable for imaging applications in cellular studies, highlighting their utility in biochemistry and biomedicine (Sun et al., 2018).

Molecular Engineering and Crystallography

The study of compounds with similar structural motifs has provided insights into how organic fluorine can be used as a tool in crystal engineering. The introduction of fluorine atoms influences the packing features in crystals, which is critical for understanding the material properties and designing new materials with desired physical and chemical characteristics (Choudhury & Row, 2006).

Antibacterial Agents

Research into quinolone derivatives has revealed compounds with potent antibacterial activities, including effectiveness against resistant strains such as MRSA. The structural modifications of the quinolone core, including fluorine substitutions, have been pivotal in enhancing the compounds' antibacterial properties, offering a pathway to new therapeutic agents (Kuramoto et al., 2003).

Fluorescence and Quantum Chemical Studies

Quinoline derivatives synthesized from eugenol, displaying fluorescence properties, demonstrate the versatility of these compounds in analytical chemistry. Their fluorescence is pH-dependent, offering potential applications in sensing and detection technologies (Le et al., 2020).

Safety And Hazards

Without specific toxicity data for this compound, it’s difficult to predict its safety and hazards. However, as with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and potential harm.

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could lead to the discovery of new therapeutic agents or provide insights into the chemical behavior of quinolinone derivatives.

Please note that this is a general analysis and the actual properties and behaviors of the compound could vary. For a comprehensive analysis, experimental studies and further research would be needed.

properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO5S/c1-30-17-7-10-19(11-8-17)32(28,29)23-15-26(14-16-5-3-4-6-21(16)25)22-12-9-18(31-2)13-20(22)24(23)27/h3-13,15H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONSQKKUZLBIRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide](/img/structure/B2833186.png)

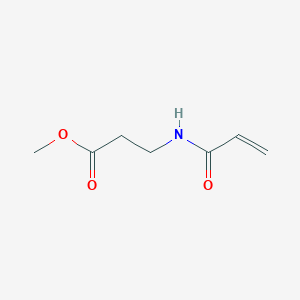

![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B2833188.png)

![[5-[(E)-2-(dimethylamino)ethenyl]-1-(4-nitrophenyl)triazol-4-yl]-naphthalen-2-ylmethanone](/img/structure/B2833191.png)

![2-Cyclopropyl-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2833192.png)

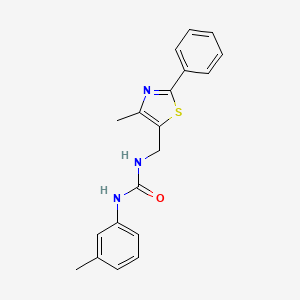

![N-benzyl-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2833194.png)

![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2833198.png)

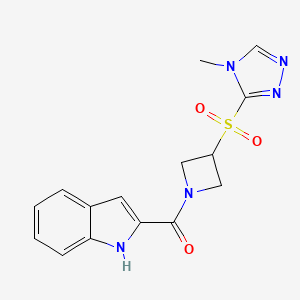

![N-(2,5-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2833200.png)

![(2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2833201.png)

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2833204.png)

![3-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B2833206.png)